![molecular formula C16H14O4 B168544 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 170229-81-9](/img/structure/B168544.png)
4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
The compound “4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid” is a type of boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives like this compound involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3 .Chemical Reactions Analysis
Boronic acid derivatives like this compound are often used in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
Antineoplastic Agent Synthesis
This compound serves as an intermediate in the synthesis of Bexarotene , an antineoplastic agent used in cancer treatment, particularly for cutaneous T-cell lymphoma .
Super Fiber Material Synthesis
It is utilized in synthesizing Poly (p-phenylene benzothiazole) (PBO), a super fiber material known for its exceptional strength and thermal stability .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an intermediate in organic synthesis and pharmaceutical development , its mode of action would depend on the specific reactions it is involved in and the final products it is used to synthesize.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical development , it may be involved in a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
As an intermediate in organic synthesis and pharmaceutical development , its pharmacokinetic properties would depend on the specific context of its use.
Result of Action
As an intermediate in organic synthesis and pharmaceutical development , its effects would depend on the specific context of its use.
Action Environment
As an intermediate in organic synthesis and pharmaceutical development , these aspects would depend on the specific context of its use.
properties
IUPAC Name |
4-(4-methoxycarbonyl-2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10-9-13(16(19)20-2)7-8-14(10)11-3-5-12(6-4-11)15(17)18/h3-9H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWCUVMVPURGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618622 | |
Record name | 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
170229-81-9 | |
Record name | 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.